molecular formula C48H84O6 B155455 Tri(tridecyl) benzene-1,2,4-tricarboxylate CAS No. 94109-09-8

Tri(tridecyl) benzene-1,2,4-tricarboxylate

Cat. No.: B155455
CAS No.: 94109-09-8
M. Wt: 757.2 g/mol
InChI Key: RKPOLXDFMLKRHE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tritridecyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46(49)43-37-38-44(47(50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45(42-43)48(51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPOLXDFMLKRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240602
Record name Tri(tridecyl) benzene-1,2,4-tricarboxylate
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Molecular Weight

757.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94109-09-8
Record name 1,2,4-Tritridecyl 1,2,4-benzenetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94109-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri(tridecyl) benzene-1,2,4-tricarboxylate
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Record name Tri(tridecyl) benzene-1,2,4-tricarboxylate
Source EPA DSSTox
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Record name Tri(tridecyl) benzene-1,2,4-tricarboxylate
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Preparation Methods

The synthesis of tri(tridecyl) benzene-1,2,4-tricarboxylate involves the esterification of trimellitic anhydride with tridecyl alcohol. The reaction is typically carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial production methods involve similar esterification processes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield .

Scientific Research Applications

Cosmetic Applications

Emollient and Skin Conditioning Agent

  • Tri(tridecyl) benzene-1,2,4-tricarboxylate is widely used in cosmetic formulations as an emollient. It provides a soft and velvety feel to products and enhances skin substantivity.
  • Case Study : In formulations for night creams and eye area products, it has been shown to improve texture and hydration while providing a protective barrier on the skin .

Pigment Dispersant

  • The compound acts as an effective pigment dispersant in cosmetic formulations, ensuring even distribution of colorants.
  • Data Table :
Property Value
ViscosityHigh
SolubilityMiscible with organic solvents
Recommended Use LevelsLow levels for effective results

Industrial Applications

Plasticizer in PVC

  • This compound is utilized as a plasticizer in polyvinyl chloride (PVC), enhancing flexibility and durability. It serves as an alternative to traditional phthalate plasticizers.
  • Case Study : Research indicates that using this compound in PVC formulations improves thermal stability and reduces volatility compared to conventional plasticizers .

High-Temperature Applications

  • The compound is suitable for high-temperature applications due to its thermal stability. It is often used in electrical cable insulation and sheathing.
  • Data Table :
Application Properties Required
Electrical InsulationHigh thermal stability
Flexible PVC productsLow volatility

Environmental Impact

Biodegradability Studies

  • Environmental assessments indicate that this compound has a favorable biodegradability profile compared to other synthetic esters.
  • Data Table :
Environmental Parameter Result
Biodegradation RateModerate to high
Bioaccumulation PotentialLow

Mechanism of Action

The mechanism of action of tri(tridecyl) benzene-1,2,4-tricarboxylate primarily involves its ability to interact with and modify the properties of other molecules. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility . In biological systems, it can form stable emulsions, enhancing the solubility and bioavailability of hydrophobic compounds .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Plasticizers : TOTM is a safer alternative to phthalates in PVC, offering superior thermal stability .
  • Cosmetics: Tri(tridecyl) esters are preferred for their non-greasy texture and compatibility with organic solvents .
  • Environmental Impact : Longer-chain esters (e.g., C₁₃) exhibit lower biodegradability, necessitating proper disposal protocols .

Biological Activity

Tri(tridecyl) benzene-1,2,4-tricarboxylate (also known as tridecyl trimellitate) is a member of the trimellitate family, which are triesters derived from trimellitic acid. This compound has garnered attention for its potential applications in various fields, including cosmetics and industrial uses. Understanding its biological activity is essential for assessing its safety and efficacy in these applications.

  • Molecular Formula : C₃₃H₆₆O₄
  • Molecular Weight : 530.80 g/mol
  • Solubility : Low water solubility; high log P value indicates limited systemic availability.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its metabolism, toxicity, and potential health effects.

Metabolism and Excretion Studies

A key study assessed the metabolism of triethylhexyl trimellitate (a closely related compound) in rats. The findings indicated that:

  • Approximately 75% of the administered dose was excreted in feces.
  • 16% was excreted in urine as metabolites.
  • Less than 0.6% remained in tissues post-excretion, primarily in the liver and adipose tissues .

These results suggest that similar compounds may exhibit rapid metabolism and low tissue retention.

Toxicity Assessments

Toxicological evaluations have shown that this compound has mild reversible effects on liver function. In studies where rats were dosed with the compound:

  • No significant toxicity was observed in body weight or liver weight compared to controls.
  • Histopathological examinations revealed preserved lobular architecture with mild vascular dilation and lipid accumulation .

Safety Assessments

The safety of this compound has been reviewed by several expert panels. The findings from these assessments indicate:

  • The compound is generally regarded as safe for use in cosmetics at specified concentrations.
  • It does not significantly induce peroxisome proliferation, which is a concern for potential carcinogenicity associated with some plasticizers .

Case Studies and Research Findings

Several studies have documented the biological effects of related trimellitate compounds. Here are some notable findings:

Study TypeOrganismDose/ExposureMain Findings
Toxicity StudyRats300 mg/kg/day for 4 weeksMild reversible liver effects; normal recovery observed .
Metabolism StudyRats100 mg/kg bw via gavage94.4% recovery of radioactivity; primarily fecal excretion .
Safety AssessmentHuman-derived cell linesVarious concentrationsNo significant cytotoxicity observed at cosmetic use levels .

Q & A

Basic: What are the established synthetic routes for Tri(tridecyl) benzene-1,2,4-tricarboxylate, and what reaction conditions optimize yield and purity?

Methodological Answer:
The compound is synthesized via esterification of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with tridecanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

  • Stoichiometry: A 3:1 molar ratio of tridecanol to trimellitic anhydride ensures complete esterification.
  • Temperature: Reaction temperatures between 160–200°C under reflux conditions optimize conversion rates .
  • Catalyst Loading: 0.5–1.0 wt% acid catalyst minimizes side reactions (e.g., dehydration of alcohols).
  • Purification: Vacuum distillation or column chromatography removes unreacted alcohols and acidic byproducts.

Table 1: Comparison of Esterification Methods

ParameterOptimal RangeImpact on Yield/Purity
Temperature160–200°CHigher conversion, risk of decomposition >200°C
Catalyst Concentration0.5–1.0 wt%Reduces dimerization/oligomerization
Reaction Time6–8 hoursProlonged time increases side reactions

Advanced: How do branching and chain length of the alkyl groups influence the plasticization efficiency of this compound in PVC blends?

Methodological Answer:
The linear C13 alkyl chains of this compound enhance compatibility with PVC compared to branched analogs (e.g., tri-2-ethylhexyl trimellitate, TOTM). Key factors:

  • Molecular Weight (757.18 g/mol): Higher molecular weight reduces migration but may lower flexibility.
  • Polarity: The aromatic core improves dipole interactions with PVC, while long alkyl chains reduce glass transition temperature (Tg) .
  • Comparative Studies: Linear esters exhibit 15–20% higher plasticization efficiency than branched analogs in tensile strength tests, but branched esters offer better low-temperature performance .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (δ 0.88 ppm, terminal CH3_3; δ 4.15–4.30 ppm, ester OCH2_2) and 13^13C NMR (δ 167–170 ppm, carbonyl carbons) confirm esterification .
  • FT-IR: Peaks at 1720–1740 cm1^{-1} (C=O stretch) and 1280–1300 cm1^{-1} (C-O ester) validate functional groups.
  • GC-MS: Quantifies residual tridecanol (<0.5% threshold) and detects degradation products (e.g., trimellitic acid) .

Advanced: What experimental strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

  • Inert Atmosphere: Nitrogen or argon prevents oxidation of tridecanol at high temperatures.
  • Stepwise Esterification: Sequential addition of trimellitic anhydride reduces intermolecular anhydride formation.
  • Azotropic Distillation: Toluene or xylene removes water, shifting equilibrium toward ester formation .
  • Post-Synthesis Neutralization: Washing with sodium bicarbonate eliminates residual acid catalysts.

Regulatory: What regulatory frameworks govern the use of this compound in food-contact materials?

Methodological Answer:

  • EC Inventory: Listed under EINECS 302-446-4, approved for industrial use but restricted in infant food-contact products due to potential co-migration with phthalates .
  • REACH Compliance: Requires ecotoxicological assessments (e.g., OECD 301 biodegradability tests) and mutagenicity data (Ames test) .

Ecotoxicology: How is the environmental impact of this compound assessed in ecotoxicological studies?

Methodological Answer:

  • Aquatic Toxicity: OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization) evaluate LC50_{50} values.
  • Biodegradability: Modified Sturm Test (OECD 301B) measures mineralization to CO2_2; <60% degradation in 28 days classifies it as persistent .
  • Bioaccumulation: Log KowK_{ow} (octanol-water coefficient) >6 indicates potential bioaccumulation, necessitating long-term ecosystem monitoring .

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